2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio]butanoic acid belongs to a class of compounds known as thiobarbituric acid derivatives. These compounds contain a pyrimidine ring core with a sulfur atom linked at the 2-position and a butanoic acid substituent. Compounds containing the pyrimidine ring are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties [].
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is a compound that belongs to the class of thio compounds and pyrimidinones. This compound features a unique structure that combines both a thioether and a pyrimidine ring, making it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. The presence of the thio group and the pyrimidine moiety suggests potential biological activity, which warrants further investigation.
The compound can be synthesized through various chemical processes, often involving the reaction of specific pyrimidine derivatives with butanoic acid derivatives. The synthesis methods are crucial for understanding its properties and potential applications.
This compound can be classified as:
The synthesis of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid typically involves several steps:
The reaction conditions (temperature, solvent, catalysts) play a significant role in determining the yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The compound may undergo various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to avoid side reactions. Monitoring can be done using Thin Layer Chromatography (TLC) to assess progress.
The mechanism of action for 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is not fully elucidated but may involve:
Preliminary studies may indicate its efficacy in modulating certain biological pathways, but comprehensive biological assays are required for validation.
The compound has potential applications in:
The pyrimidine scaffold constitutes a privileged chemotype in medicinal chemistry, with seminal therapeutics like the HIV integrase inhibitor raltegravir and antimetabolite 5-fluorouracil demonstrating its versatility. The Biginelli reaction, developed in 1891, enabled efficient synthesis of dihydropyrimidinone (DHPM) cores but remained underutilized for decades until the discovery of DHPM calcium channel modulators (e.g., monastrol) reignited interest [5]. Thioether-functionalized pyrimidines represent a strategic evolution, where sulfur substitution at C2 enhances:
The target compound, 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio]butanoic acid, exemplifies this approach by merging a 6-methyluracil-derived thioether with a flexible butanoic acid chain. This design leverages historical evidence that C2-thioethers in pyrimidines enhance antiviral potency by facilitating interactions with catalytic metal ions in viral enzymes [1] [7].
While not an α,γ-diketobutanoic acid itself, the target compound’s butanoic acid moiety serves as a synthetically accessible precursor to this pharmaceutically critical group. α,γ-Diketobutanoic acids (DKAs) are validated metal-chelating pharmacophores that inhibit viral metalloenzymes through:
Table 1: Antiviral Activity of α,γ-Diketobutanoic Acid Derivatives Targeting HIV Integrase
Compound | R₁ Substituent | IC₅₀ (μM) ST Inhibition | Mg²⁺ Chelation Confirmed |
---|---|---|---|
4c [1] | Benzyl | 0.19 ± 0.12 | Yes (docking) |
4d [1] | Phenyl | 0.64 ± 0.16 | Yes |
5b [1] | Thiopyrimidine | Sub-micromolar | Yes |
Molecular docking of DKA analogs reveals critical interactions: the β-diketo carbonyl oxygen atoms coordinate both Mg²⁺ ions in HIV integrase, while flanking hydrophobic groups form van der Waals contacts with residues like Tyr212 and Pro214 [1]. The butanoic acid linker in the target compound provides a synthetic handle for oxidation to the bioactive α,γ-diketo configuration, positioning it as a versatile synthon for antiviral prodrug development.
The 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl core confers distinct advantages over classical DHPMs:
Crucially, the 2-thioether linkage in the target compound enables:
Table 2: Comparative Pharmacological Profiles of Dihydropyrimidinone Analogs
Compound Type | C2/C4 Substituent | Biological Activity | Limitations |
---|---|---|---|
N1-alkyl DHPMs [1] | Aryl α,γ-diketobutanoic acid | HIV IN ST inhibition (nM) | Cytotoxicity (CC₅₀ = 18 μM) |
C2-thiopyrimidines [1] | Same as above | IC₅₀ ~2.23 μM | Reduced cell permeability |
Target compound | Butanoic acid thioether | Precursor to DKA analogs | Requires metabolic activation |
The strategic placement of the thioether at C2 rather than N1 (as in 4c/d derivatives) enhances rotational freedom, potentially enabling superior chelation geometry. This is evidenced by thiopyrimidine 5b retaining sub-micromolar IN inhibition despite its larger steric footprint [1]. The 6-methyl group further confers ~3-fold potency increases over ethyl/phenyl analogs (Table 1), attributed to optimized hydrophobic filling of the IN subpocket.
Table 3: Molecular Descriptors of Key Dihydropyrimidinone Derivatives
Parameter | Target Compound | 4c [1] | 5b [1] |
---|---|---|---|
Molecular Weight | 256.32 g/mol | 484.52 g/mol | 497.61 g/mol |
cLogP (calc.) | 1.28 | 3.85 | 4.12 |
H-Bond Donors | 2 | 2 | 2 |
H-Bond Acceptors | 4 | 7 | 7 |
Rotatable Bonds | 5 | 8 | 9 |
The target compound’s intermediate physicochemical properties (Table 3) suggest superior drug-likeness over bulkier analogs, aligning with Lipinski’s criteria. Its synthesis leverages Biginelli chemistry with post-cyclization thioether formation—a strategy proven for scalable production of antiviral candidates [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: